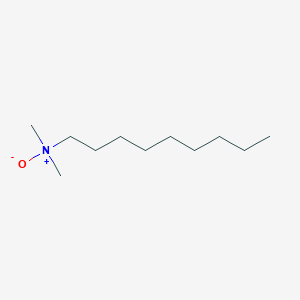
4-Hexynoic acid
Overview
Description
4-Hexynoic acid is a carboxylic acid with the chemical formula C6H8O2. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis. The compound has been the subject of extensive scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Inhibition in Plant Development
4-Amino-5-hexynoic acid, a derivative of 4-hexynoic acid, has been identified as a potent inhibitor of tetrapyrrole biosynthesis in plants, affecting phytochrome and chlorophyll synthesis in developing seedlings of various plants. This inhibition can be significantly reversed by 5-aminolevulinic acid, indicating its role in inhibiting the synthesis of 5-aminolevulinic acid in plants (Elich & Lagarias, 1988).
Peptide Receptor Analysis
2-Amino-4-hexynoic acid (Aha) complexation with transition metal carbonyl derivatives and Aha-containing peptides can be used to detect peptide-receptor interactions through FT-IR, offering an alternative to radiolabeling (Sasaki, Potier, Savignac, & Jaouen, 1988).
Polyhydroxyalkanoic Acids Synthesis
This compound derivatives have been identified in the synthesis of polyhydroxyalkanoic acids (PHA) from bacteria. Certain strains, when grown in the presence of this compound derivatives as the sole carbon source under nitrogen starvation, incorporated these derivatives into PHA (Valentin, Lee, Choi, & Steinbüchel, 2004).
Synthesis of Liquid Crystalline Materials
This compound derivatives have been used in synthesizing liquid crystalline materials with potential applications in creating new macromolecules with side-chain liquid crystals (López-Velázquez, Hernández-Sosa, Pérez, & Castillo-Rojas, 2012).
DNA Sequencing and Protecting Group Applications
A fluorescent derivative of 6-amino-4-oxo-hexanoic acid, related to this compound, has been developed for protecting hydroxyl groups in DNA sequencing and as a detectable protecting group (Rasolonjatovo & Sarfati, 1998).
Formation of Non-Protein Amino Acids in Fungi
Derivatives of this compound, such as 2-amino-6-hydroxy-4-hexynoic acid, have been isolated from fungi, indicating their role in the formation of non-protein amino acids in these organisms (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).
Biochemical Analysis
Biochemical Properties
4-Hexynoic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with ATP:L-methionine S-adenosyltransferase, an enzyme involved in the synthesis of S-adenosyl-L-methionine . This interaction inhibits the enzyme’s activity, thereby affecting the methylation processes in cells. Additionally, this compound can act as a Bronsted acid, donating a proton to acceptor molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the synthesis of S-adenosyl-L-methionine, which is crucial for methylation reactions in cells This inhibition can lead to alterations in gene expression and metabolic pathways, affecting overall cell function
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. By binding to ATP:L-methionine S-adenosyltransferase, this compound inhibits the enzyme’s activity, leading to a decrease in the production of S-adenosyl-L-methionine . This inhibition affects various methylation-dependent processes, including gene expression and protein function. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, this compound can lead to toxic or adverse effects, including disruptions in cellular function and potential toxicity . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to inhibit ATP:L-methionine S-adenosyltransferase, affecting the synthesis of S-adenosyl-L-methionine and subsequent methylation reactions . This inhibition can lead to changes in metabolic pathways, influencing the overall metabolic state of cells. Additionally, this compound may interact with other enzymes and cofactors, further modulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . The transport and distribution of this compound can influence its activity and function, affecting its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can affect the interactions of this compound with biomolecules and its overall impact on cellular processes
properties
IUPAC Name |
hex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h4-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZDPQGGOUEESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403142 | |
| Record name | 4-Hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41143-12-8 | |
| Record name | 4-Hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-](/img/structure/B1623247.png)



![8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1623252.png)


![2,3-dichloro-4-[(4-nitrophenyl)hydrazinylidene]but-2-enoic Acid](/img/structure/B1623263.png)




![3-(benzotriazol-1-yl)-N-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B1623268.png)
